molecular formula C16H13N3O3S B2935034 (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797335-48-8

(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2935034
CAS RN: 1797335-48-8
M. Wt: 327.36
InChI Key: JDEYBOKCSSZYRO-UHFFFAOYSA-N
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Description

The compound “(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound that is available for purchase for scientific research. It is related to the class of compounds known as thiazoles .


Synthesis Analysis

The synthesis of thiazole derivatives, which this compound is a part of, involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazole, a component of this compound, is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including this compound, have been found to have a wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Applications

A study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds, which share structural similarities with the mentioned chemical, demonstrated significant antibacterial activities. These compounds have been synthesized and characterized by spectral and analytical data, showing promise as antibacterial agents (Landage, Thube, & Karale, 2019).

Anticonvulsant Agents

Research on the synthesis of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives as sodium channel blockers and anticonvulsant agents has shown that these compounds exhibit significant anticonvulsant activities. One compound in particular demonstrated an ED50 value of 6.20 mg/kg, indicating potent anticonvulsant activity with a high protective index, suggesting its potential as a therapeutic agent in treating convulsions (Malik & Khan, 2014).

Anticancer Activity

Another study focused on the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles, which are structurally related to the compound , to explore their potential as anticancer agents. The selective preparation and characterization of these compounds, along with their biological evaluation, highlighted their potential in cancer treatment, offering a new avenue for anticancer drug development (Sobenina et al., 2005).

Molecular Docking Studies

The design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives, including molecular docking studies, have identified compounds with high binding affinity towards human DHFR. These compounds exhibited significant anticancer activity against human breast cancer cell lines, suggesting their utility in developing anticancer therapies (Radhika et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, (5-Phenylisoxazol-3-yl)methanol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields. Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(19-9-12(10-19)21-16-17-6-7-23-16)13-8-14(22-18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYBOKCSSZYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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